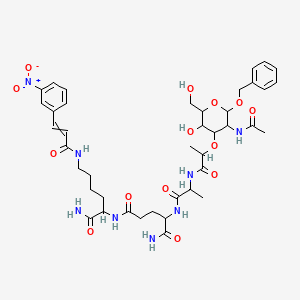
1-alpha-O-Benzyl-N-acetylmuramyl-ala-D-isogln-lys(trans(M-nitrocinnamoyl)-NH2)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 is a synthetic peptide that has been developed as a non-specific immunomodulator. This compound is known for its ability to induce strong cytolytic activity by macrophages on P388 leukemia cells and cytotoxic activity by cytotoxic T lymphocytes on P815 mastocytoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle the complex sequence of reactions required. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the nitro group in the trans-(3-nitrocinnamoyl) moiety.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the peptide may result in the formation of sulfoxides or sulfonic acids, while reduction of the nitro group can yield amines .
Scientific Research Applications
Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its immunomodulatory effects, particularly in enhancing the activity of macrophages and cytotoxic T lymphocytes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cytolytic activity in cancer cells.
Industry: Utilized in the development of peptide-based drugs and immunotherapies.
Mechanism of Action
The mechanism of action of Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 involves its interaction with immune cells. The compound binds to specific receptors on the surface of macrophages and cytotoxic T lymphocytes, triggering a signaling cascade that leads to the activation of these cells. This activation results in the production of cytolytic molecules that can target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
Muramyl dipeptide (MDP): A well-known immunomodulator that shares structural similarities with Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2.
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another immunomodulatory peptide with a similar mechanism of action.
Lysine-based peptides: Peptides that contain lysine residues and exhibit immunomodulatory properties.
Uniqueness
What sets Ac-a-benzyl-muramyl-Ala-D-Glu(Lys(trans-(3-nitrocinnamoyl))-NH2)-NH2 apart from these similar compounds is the presence of the trans-(3-nitrocinnamoyl) group, which enhances its immunomodulatory activity. This unique structural feature allows for more potent activation of immune cells, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C41H56N8O14 |
|---|---|
Molecular Weight |
884.9 g/mol |
IUPAC Name |
2-[2-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxypropanoylamino]propanoylamino]-N'-[1-amino-6-[3-(3-nitrophenyl)prop-2-enoylamino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C41H56N8O14/c1-23(45-40(58)24(2)62-36-34(46-25(3)51)41(63-31(21-50)35(36)54)61-22-27-10-5-4-6-11-27)39(57)48-30(38(43)56)16-18-33(53)47-29(37(42)55)14-7-8-19-44-32(52)17-15-26-12-9-13-28(20-26)49(59)60/h4-6,9-13,15,17,20,23-24,29-31,34-36,41,50,54H,7-8,14,16,18-19,21-22H2,1-3H3,(H2,42,55)(H2,43,56)(H,44,52)(H,45,58)(H,46,51)(H,47,53)(H,48,57) |
InChI Key |
KMVFLMCZFRXUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)N)C(=O)N)NC(=O)C(C)OC2C(C(OC(C2O)CO)OCC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















